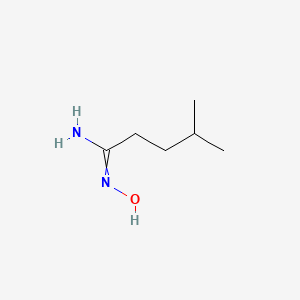

N-Hydroxy-4-methylpentanimidamide

Descripción

N-Hydroxy-4-methylpentanimidamide is a hydroxamic acid derivative characterized by a pentanimidamide backbone substituted with a hydroxyl group (-OH) at the nitrogen atom and a methyl group at the fourth carbon position. These compounds are often studied for their roles in pharmaceutical intermediates, metal chelation, and antioxidant activity .

Propiedades

IUPAC Name |

N'-hydroxy-4-methylpentanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)3-4-6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLARMYIQLINDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-Hydroxy-4-methylpentanimidamide involves specific reaction conditions and routes. One common method includes the reaction of 4-methylpentanamide with hydroxylamine under controlled conditions to introduce the hydroxy group. Industrial production methods often involve the use of advanced techniques such as fermentation and enzyme catalysis to ensure high yield and purity .

Análisis De Reacciones Químicas

N-Hydroxy-4-methylpentanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

N-Hydroxy-4-methylpentanimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It plays a role in studying enzyme mechanisms and metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Mecanismo De Acción

The mechanism of action of N-Hydroxy-4-methylpentanimidamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The hydroxy group plays a crucial role in its binding affinity and reactivity with target molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares N-Hydroxy-4-methylpentanimidamide (hypothetical structure inferred from nomenclature) with structurally related compounds from the evidence, focusing on molecular properties, substituents, and applications:

Key Observations:

Structural Variations :

- Backbone Differences : N-Hydroxy-4-methylpentanimidamide features an aliphatic pentanimidamide chain, whereas compounds like N-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide and Benzamide derivatives incorporate aromatic rings, enhancing rigidity and π-π interactions.

- Functional Groups : The hydroxylamine (-NHOH) group in hydroxamic acids/amidoximes enables metal chelation (e.g., iron, copper) and radical scavenging, as seen in antioxidant studies of similar compounds .

Molecular Weight and Solubility: Aliphatic derivatives (e.g., N-Hydroxyoctanamide , hypothetical N-Hydroxy-4-methylpentanimidamide) exhibit lower molecular weights (~130–160 g/mol) compared to aromatic analogs (~180–260 g/mol). This suggests higher solubility in nonpolar solvents for aliphatic compounds.

Biological and Industrial Applications :

- Pharmaceutical Intermediates : Piperazine-containing derivatives (e.g., ) are frequently used in drug synthesis due to their bioactivity.

- Antioxidant Activity : Hydroxamic acids with aromatic substituents (e.g., ) show enhanced DPPH radical scavenging compared to aliphatic analogs, attributed to resonance stabilization of radicals .

Synthetic Methods :

- Hydroxamic acids are typically synthesized via hydroxylation of amides or condensation reactions, as described in . Amidoximes (e.g., ) often involve hydroxylamine reacting with nitriles.

Research Findings and Limitations

- Antioxidant Performance : Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (, compound 8) demonstrated IC₅₀ values of 12.5 μM in DPPH assays, outperforming BHA (a common antioxidant) . This suggests that aromatic hydroxamic acids may be more effective than aliphatic variants like N-Hydroxy-4-methylpentanimidamide.

- Thermal Stability : Phthalimide derivatives (e.g., ) exhibit high thermal stability (>200°C), making them suitable for polymer applications, whereas hydroxamic acids may degrade at lower temperatures.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.